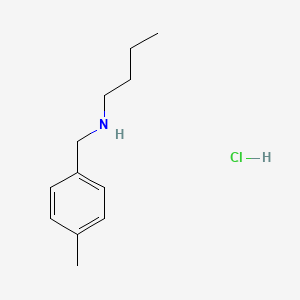

N-(4-Methylbenzyl)-1-butanamine hydrochloride

Description

N-(4-Methylbenzyl)-1-butanamine hydrochloride (CAS: 16183-22-5) is a substituted benzylamine derivative with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol. It is characterized by a 4-methylbenzyl group attached to a butanamine backbone, protonated as a hydrochloride salt to enhance solubility and stability. This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing receptor-targeted molecules, due to its balanced lipophilicity and structural versatility . Key synonyms include MFCD07105374 and ARONIS023579.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-7-5-11(2)6-8-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWCAOMPSZBIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484392 | |

| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16183-22-5 | |

| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-1-butanamine hydrochloride typically involves the reductive amination of 4-methylbenzylamine with butanal. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Methylbenzyl)-1-butanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Substituent Effects: Electron-Donating Groups (e.g., para-methyl): The methyl group in N-(4-Methylbenzyl)-1-butanamine HCl enhances lipophilicity compared to unsubstituted benzylamines, improving membrane permeability. This contrasts with electron-withdrawing groups like fluorine (in the 4-fluoro analog), which reduce electron density and may alter receptor binding kinetics . However, ortho-substitution (2-chloro) introduces steric hindrance, possibly reducing synthetic yield compared to para-substituted derivatives .

This compound has demonstrated relevance in cannabinoid receptor studies due to its structural similarity to endogenous ligands like anandamide .

Pharmacological Implications (Inferred)

The methyl group’s lipophilicity may favor blood-brain barrier penetration, unlike polar halogenated analogs, which are more likely to remain peripherally distributed .

Biological Activity

N-(4-Methylbenzyl)-1-butanamine hydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is CHClN, with a molecular weight of 213.75 g/mol . This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound features a butylamine structure with a para-methylbenzyl substituent. This structural configuration is crucial for its interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates potential effects on the central nervous system (CNS), particularly regarding mood modulation and anxiety relief. The compound's structure suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation.

2. Anti-inflammatory Properties

There is emerging evidence that this compound exhibits anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

3. Antitumor Activity

Some analogs of this compound have been studied for their effects on cancer cell lines. For instance, investigations into similar compounds have revealed anti-proliferative effects on certain B-cell malignancies, indicating that this compound could also possess similar properties .

Case Study 1: Neuropharmacological Assessment

A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to controls, suggesting its potential as an anxiolytic agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This finding highlights its potential use in treating inflammatory conditions.

| Study | Findings | |

|---|---|---|

| Neuropharmacological Assessment | Reduced anxiety-like behaviors in animal models | Potential anxiolytic agent |

| Anti-inflammatory Activity | Inhibition of TNF-α production in macrophages | Potential treatment for inflammation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or the butyl chain may enhance receptor affinity or selectivity, leading to improved therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.